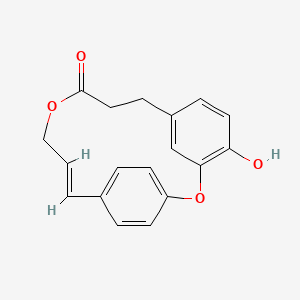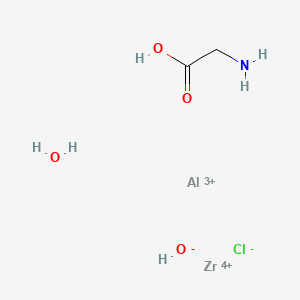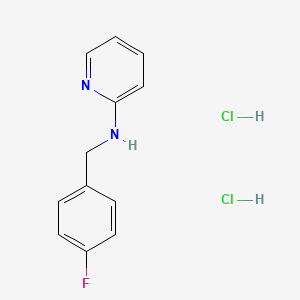
Combretastatin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
Combretastatin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diaryl ether synthesis and macrocyclic compound formation.
Biology: Investigated for its ability to disrupt microtubule formation, making it a valuable tool in cell biology studies.
Mécanisme D'action
Combretastatin D2 exerts its effects primarily by binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis by disrupting the blood supply to tumors .
Comparaison Avec Des Composés Similaires
Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.
Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.
Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.
Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHRIFDDQELBE-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1R-(exo,syn)]- (9CI)](/img/new.no-structure.jpg)



